An In-depth Technical Guide to the Physicochemical Properties of Sodium Lauroyl Aspartate
An In-depth Technical Guide to the Physicochemical Properties of Sodium Lauroyl Aspartate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Lauroyl Aspartate (SLA) is an anionic amino acid-based surfactant recognized for its mildness, biodegradability, and excellent surface-active properties. This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium Lauroyl Aspartate, including its synthesis, surface activity, solubility, stability, and the influence of environmental factors such as pH and temperature. Detailed experimental protocols for the determination of key parameters are provided, alongside visualizations of experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and formulation science.
Introduction
Sodium Lauroyl Aspartate is a versatile surfactant derived from the condensation of lauric acid, a natural fatty acid, and aspartic acid, an amino acid.[1] Its amphiphilic nature, comprising a hydrophobic lauroyl tail and a hydrophilic aspartate headgroup, allows it to effectively reduce surface and interfacial tension, making it a valuable ingredient in a wide range of applications, including cosmetics, personal care products, and pharmaceutical formulations. Understanding its fundamental physicochemical properties is crucial for optimizing its performance in these applications.
Chemical Structure and Synthesis
Chemical Name: Sodium (2S)-2-(dodecanoylamino)succinate CAS Number: 41489-18-3[2] Molecular Formula: C₁₆H₂₈NNaO₅[2] Molecular Weight: 337.39 g/mol [2]
Synthesis
Sodium Lauroyl Aspartate is typically synthesized via the Schotten-Baumann reaction. This involves the acylation of sodium aspartate with lauroyl chloride under alkaline conditions.[1] The reaction is generally carried out at a controlled pH, typically between 10 and 11, to facilitate the nucleophilic attack of the amino group of aspartic acid on the carbonyl carbon of lauroyl chloride.[1]
A general workflow for the synthesis is outlined below:
Physicochemical Properties
The performance of Sodium Lauroyl Aspartate as a surfactant is dictated by its behavior at interfaces and in bulk solution. Key physicochemical parameters are summarized in the following sections.
Surface Activity
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. Above the CMC, the surface tension of the solution remains relatively constant. The CMC is a critical parameter for determining the efficiency of a surfactant.
Sodium Lauroyl Aspartate effectively reduces the surface tension of aqueous solutions. The surface tension at the CMC (γ_CMC) is a measure of the maximum reduction in surface tension that can be achieved by the surfactant.
Table 1: Surface Activity of N-Lauroyl Aspartic Acid at pH 6 [3]
| Temperature (K) | CMC (mmol/L) | Surface Tension at CMC (mN/m) |
| 293 | 2.90 | 29.22 |
| 313 | 3.22 | 23.65 |
Note: Data is for the acid form, N-lauroyl aspartic acid, at pH 6. The properties of the sodium salt are expected to be similar under these conditions.
pH-Dependent Properties
As an amino acid-based surfactant, the properties of Sodium Lauroyl Aspartate are significantly influenced by the pH of the solution. The aspartic acid headgroup contains two carboxylic acid functional groups, leading to different ionization states at varying pH levels. The pKa of the strongest acidic group of N-Lauroyl Aspartic acid is reported to be 3.7.[4] Optimal surface activity, including lower surface tension and CMC, is generally observed at a pH of 6 to 7.
Krafft Temperature (Tₖ)
Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the relative hydrophilicity and lipophilicity of a surfactant. While originally developed for non-ionic surfactants, the Davies method allows for the calculation of HLB values for ionic surfactants based on group numbers.
HLB (Davies) = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) [7]
Solubility
Sodium Lauroyl Aspartate is known to be soluble in water.[1] However, specific quantitative solubility data in various solvents is limited in the public domain. The solubility of its parent amino acid, L-Aspartic acid, in water is 0.536 g/100 mL at 25°C.[2][9] The lauroyl chain modification and salt formation significantly increase its water solubility.
Stability
The stability of Sodium Lauroyl Aspartate is influenced by factors such as pH and temperature. As an amide, it can undergo hydrolysis under strongly acidic or alkaline conditions, breaking down into lauric acid and aspartic acid.[1] It is generally most stable in the neutral to slightly acidic pH range.[10] Quantitative degradation kinetics data for Sodium Lauroyl Aspartate are not extensively available.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and surface tension of surfactant solutions are typically determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations.
Methodology: Wilhelmy Plate Method
-
Solution Preparation: Prepare a stock solution of Sodium Lauroyl Aspartate in deionized water. Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Instrumentation: Use a tensiometer equipped with a Wilhelmy plate. Ensure the plate is clean and properly calibrated.
-
Measurement: For each concentration, immerse the Wilhelmy plate into the solution and measure the force exerted on the plate by the surface tension.
-
Data Analysis: Plot the measured surface tension as a function of the logarithm of the surfactant concentration. The point at which the slope of the curve changes abruptly is the CMC. The surface tension value in the plateau region above the CMC is the γ_CMC.
Determination of Solubility
A common method to determine the solubility of a surfactant is the equilibrium solubility method.
Methodology: Equilibrium Solubility [11]
-
Sample Preparation: Add an excess amount of Sodium Lauroyl Aspartate to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the surfactant in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or by gravimetric analysis after solvent evaporation.
Stability Studies
Stability testing is performed to understand how the quality of the surfactant varies over time under the influence of environmental factors.[12][13]
Methodology: Accelerated Stability Testing
-
Sample Preparation: Prepare aqueous solutions of Sodium Lauroyl Aspartate at a known concentration and desired pH.
-
Storage Conditions: Store the samples in controlled environment chambers at elevated temperatures (e.g., 40°C, 50°C) and controlled humidity.
-
Time Points: Withdraw aliquots of the samples at specified time intervals (e.g., 0, 1, 3, 6 months).
-
Analysis: Analyze the withdrawn samples for key parameters such as:
-
Appearance (clarity, color)
-
pH
-
Assay of the active surfactant (e.g., by HPLC)
-
Presence of degradation products (e.g., by HPLC)
-
-
Data Analysis: Determine the degradation rate constant and predict the shelf-life of the product under normal storage conditions using the Arrhenius equation.
Influence of Electrolytes
The addition of electrolytes, such as sodium chloride (NaCl), can significantly affect the physicochemical properties of anionic surfactants like Sodium Lauroyl Aspartate.
The added cations from the electrolyte can screen the electrostatic repulsion between the negatively charged aspartate headgroups in the micelles.[4] This reduces the energetic barrier to micellization, leading to a decrease in the CMC.[4][14]
Conclusion
Sodium Lauroyl Aspartate is a high-performance, mild, and biodegradable surfactant with physicochemical properties that are highly dependent on environmental conditions such as pH, temperature, and the presence of electrolytes. Its excellent surface activity, particularly in the neutral pH range, makes it a desirable ingredient for a variety of applications. This technical guide has summarized the key physicochemical properties of Sodium Lauroyl Aspartate and provided detailed methodologies for their determination, offering a valuable resource for formulation scientists and researchers. Further research to obtain more precise quantitative data on solubility, stability, and the HLB value will further enhance the understanding and application of this versatile surfactant.
References
- 1. Buy Sodium lauroyl aspartate (EVT-12436971) [evitachem.com]
- 2. Sodium Lauroyl Aspartate | C16H28NNaO5 | CID 71587154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. pharmajournal.net [pharmajournal.net]
- 8. researchgate.net [researchgate.net]
- 9. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Experimental Study on Thermal Stability of Aqueous Surfactant Solution | Atlantis Press [atlantis-press.com]
- 11. materialneutral.info [materialneutral.info]
- 12. researchgate.net [researchgate.net]
- 13. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
